
Phosphine, (3-furanylmethylene)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (3-furanylmethylene)triphenyl- is an organophosphorus compound that features a triphenylphosphine moiety attached to a 3-furanylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (3-furanylmethylene)triphenyl- typically involves the reaction of triphenylphosphine with a suitable furanylmethylene precursor. One common method is the reaction of triphenylphosphine with 3-furanylmethylene chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphine, (3-furanylmethylene)triphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (3-furanylmethylene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The furanylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted furanylmethylene phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphine, (3-furanylmethylene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Phosphine, (3-furanylmethylene)triphenyl- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can act as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic and biological processes. The furanylmethylene group can also interact with biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Phosphine, (3-furanylmethylene)triphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur-containing analogue with unique reactivity.
Phosphine, (3-furanylmethylene)triphenyl- stands out due to the presence of the furanylmethylene group, which imparts unique chemical and biological properties not found in its analogues.
Propiedades
Número CAS |
919103-38-1 |
|---|---|
Fórmula molecular |
C23H19OP |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
furan-3-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H19OP/c1-4-10-21(11-5-1)25(19-20-16-17-24-18-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
Clave InChI |
SXYWZEXCPPJNAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=CC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


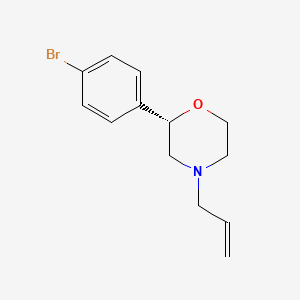
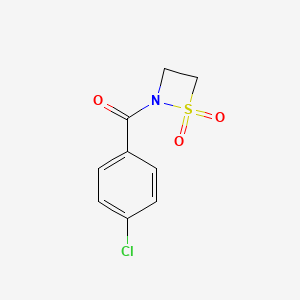
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
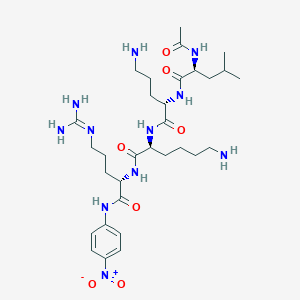
![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
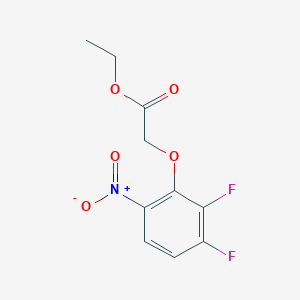
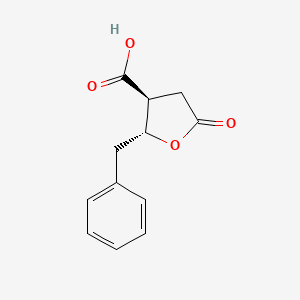
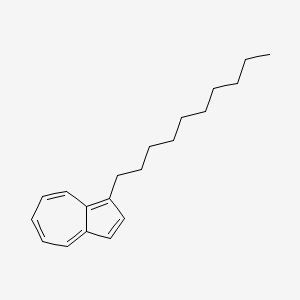
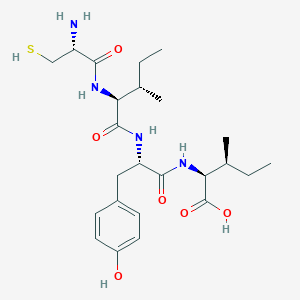

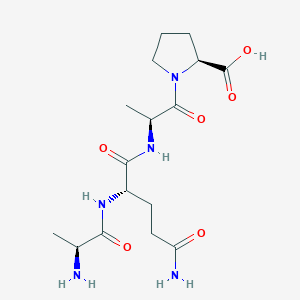
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)

